5-propyl-1H-benzo[d]imidazol-2-amine
Description
Properties
CAS No. |
107726-25-0 |
|---|---|
Molecular Formula |
C10H13N3 |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
6-propyl-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C10H13N3/c1-2-3-7-4-5-8-9(6-7)13-10(11)12-8/h4-6H,2-3H2,1H3,(H3,11,12,13) |
InChI Key |
AMBQHJGKBIVLRG-UHFFFAOYSA-N |
SMILES |
CCCC1=CC2=C(C=C1)N=C(N2)N |
Canonical SMILES |
CCCC1=CC2=C(C=C1)N=C(N2)N |
Synonyms |
1H-Benzimidazol-2-amine,5-propyl-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The biological and chemical properties of benzimidazol-2-amine derivatives are highly dependent on substituent type and position. Below is a comparative analysis:
Physicochemical and Computational Data
- Lipophilicity (logP) :
- Binding Affinities :
- NLO Properties :
Key Research Findings and Implications
Antimicrobial Applications : Propyl and imidazole-propyl benzimidazoles are promising MRSA inhibitors, though further in vivo validation is needed .
Neuroprotection vs.
Synthetic Challenges : Bromo and sulfonyl derivatives require harsh conditions, whereas propyl analogs can be synthesized more sustainably .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-propyl-1H-benzo[d]imidazol-2-amine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of benzimidazole derivatives typically involves cyclocondensation of o-phenylenediamine derivatives with nitriles or carbonyl-containing compounds. For 5-propyl-substituted variants, propyl groups can be introduced via alkylation or via pre-functionalized intermediates. For example, one-pot reactions using N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-cyanoacetamide with aromatic aldehydes and amines under reflux in ethanol have been reported for analogous compounds . Optimization of solvent polarity (e.g., ethanol vs. DMF) and temperature (80–120°C) significantly impacts cyclization efficiency and byproduct formation. Characterization via FT-IR and NMR is critical to confirm regioselectivity.
| Reaction Component | Example Conditions | Key Observations |
|---|---|---|
| o-Phenylenediamine derivative | Reflux in ethanol, 24h | Higher yields with electron-withdrawing substituents on aldehydes |
| Propyl-group precursor | Alkylation at 60°C | Competing side reactions require stoichiometric control |
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- FT-IR : Confirms NH stretching (3200–3400 cm⁻¹) and C=N/C-N vibrations (1500–1600 cm⁻¹) .
- ¹H/¹³C NMR : Distinct signals for propyl protons (δ 0.8–1.5 ppm for CH₃, δ 1.5–2.0 ppm for CH₂) and aromatic protons (δ 7.0–8.5 ppm). 2D NMR (e.g., COSY, HSQC) resolves overlapping peaks in substituted benzimidazoles .
- Mass Spectrometry : High-resolution ESI-MS verifies molecular ion peaks and fragmentation patterns, critical for distinguishing regioisomers.
Q. How does the benzimidazole core influence the compound’s potential in drug discovery?
- Methodological Answer : The benzimidazole scaffold is a privileged structure in medicinal chemistry due to its ability to mimic purine bases, enabling interactions with enzymes (e.g., kinases) and receptors. For this compound, the propyl group enhances lipophilicity, potentially improving blood-brain barrier penetration. In vitro assays should assess binding affinity against targets like histamine receptors (e.g., H1/H4), where similar compounds show dual activity .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and activity of this compound derivatives?
- Methodological Answer :
- Density Functional Theory (DFT) : Predicts regioselectivity in cyclization reactions by analyzing transition-state energies.
- Molecular Docking : Screens derivatives against target proteins (e.g., uPAR) to prioritize synthesis . Virtual libraries can be generated using software like AutoDock Vina, focusing on substituents at the 1H and 2-amine positions.
- QSAR Models : Correlate propyl-chain length/substitution patterns with bioactivity (e.g., IC₅₀ values) to guide lead optimization .
Q. What strategies resolve contradictions in reported biological activity data for benzimidazole derivatives?
- Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., cell lines, pH) or impurity profiles. To address this:
Standardize Assays : Use validated cell lines (e.g., HEK293 for receptor studies) and control for solvent effects (e.g., DMSO ≤ 0.1%).
Purity Verification : HPLC-MS (≥95% purity) and elemental analysis ensure compound integrity .
Meta-Analysis : Compare data across studies using tools like Forest plots to identify outliers and systemic biases .
Q. How can process engineering principles improve scalability of this compound synthesis?
- Methodological Answer :
-
Continuous Flow Reactors : Reduce reaction time and improve heat transfer for exothermic steps (e.g., cyclization).
-
Membrane Separation : Purify intermediates via nanofiltration, minimizing solvent use .
-
DoE (Design of Experiments) : Statistically optimize parameters (temperature, catalyst loading) to maximize yield and minimize waste.
Parameter Optimal Range Impact on Yield Temperature 80–90°C ±15% yield variation Catalyst 5 mol% Pd/C Reduces byproducts by 20%
Q. What mechanistic insights explain the antimicrobial activity of this compound derivatives?
- Methodological Answer : The compound likely disrupts microbial DNA synthesis via topoisomerase inhibition, analogous to nitroimidazoles. Advanced studies should include:
- Time-Kill Assays : Determine bacteriostatic vs. bactericidal effects.
- Resistance Profiling : Serial passage experiments under sub-MIC conditions to assess mutation rates .
- Metabolomics : LC-MS-based analysis of disrupted pathways in treated bacterial cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
